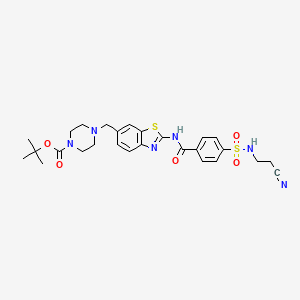
dGTP-15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-15N5 (dilithium) involves the incorporation of stable heavy isotopes of nitrogen into the guanosine nucleotide. The process typically includes the following steps:
Nucleoside Synthesis: The initial step involves the synthesis of 2’-deoxyguanosine.
Phosphorylation: The nucleoside is then phosphorylated to form 2’-deoxyguanosine-5’-triphosphate.
Isotope Labeling: Nitrogen-15 is incorporated into the nucleotide during the synthesis process
Industrial Production Methods: Industrial production of dGTP-15N5 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: dGTP-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound is highly susceptible to oxidative damage, forming products such as 8-oxo-dGTP
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Substitution: Nucleophiles such as hydroxide ions are commonly used
Major Products:
Oxidation: Major products include 8-oxo-dGTP.
Substitution: Products depend on the specific nucleophile used
Aplicaciones Científicas De Investigación
dGTP-15N5 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Essential for deoxyribonucleic acid synthesis and studies involving nucleotide metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the synthesis of stable isotope-labeled compounds for various applications
Mecanismo De Acción
The mechanism of action of dGTP-15N5 (dilithium) involves its incorporation into deoxyribonucleic acid during synthesis. The nitrogen-15 label allows for the tracking and quantification of nucleotide incorporation. The compound targets deoxyribonucleic acid polymerases and other enzymes involved in nucleotide metabolism .
Comparación Con Compuestos Similares
dGTP-13C10,15N5 dilithium: Labeled with both carbon-13 and nitrogen-15.
dGTP-13C10 dilithium: Labeled with carbon-13.
dGTP-15N5 disodium salt: Similar labeling but with a different counterion
Uniqueness: dGTP-15N5 (dilithium) is unique due to its specific nitrogen-15 labeling, which provides distinct advantages in tracking and quantification in various research applications .
Propiedades
Fórmula molecular |
C10H14Li2N5O13P3 |
|---|---|
Peso molecular |
524.1 g/mol |
Nombre IUPAC |
dilithium;[[[(2R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4?,5-,6-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
JMSIWULFUCIEMD-GGQLWODFSA-L |
SMILES isomérico |
[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2] |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctyl]carbamate](/img/structure/B12372104.png)
![cyclo[D-N(Me)Ala-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-aIle-D-Val-D-Val-D-N(Me)Ala(fur-3-yl)(fur-3-yl)-D-Leu]](/img/structure/B12372107.png)



![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)


